6-(Acetyloxy)hex-4-enoic acid

Description

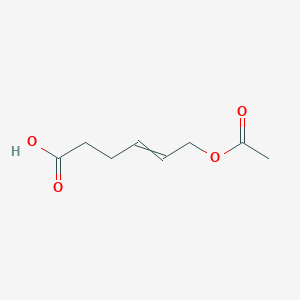

Structure

3D Structure

Properties

CAS No. |

83145-57-7 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

6-acetyloxyhex-4-enoic acid |

InChI |

InChI=1S/C8H12O4/c1-7(9)12-6-4-2-3-5-8(10)11/h2,4H,3,5-6H2,1H3,(H,10,11) |

InChI Key |

TVLMERTURHBRHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC=CCCC(=O)O |

Origin of Product |

United States |

Structural Characterization and Advanced Spectroscopic Analysis in Research

Elucidation of Stereochemistry and Isomeric Forms

The stereochemistry of "6-(Acetyloxy)hex-4-enoic acid" is a critical aspect of its molecular identity, influencing its physical, chemical, and biological properties. The potential for stereoisomerism in this compound arises from two key structural features: the carbon-carbon double bond and the potential for a chiral center.

The presence of a double bond between carbons 4 and 5 (C4=C5) gives rise to geometric isomerism, resulting in two possible diastereomers: the cis (or Z) and trans (or E) isomers. In the Z-isomer, the higher priority substituents on each carbon of the double bond are on the same side, while in the E-isomer, they are on opposite sides. The assignment of priority is determined by the Cahn-Ingold-Prelog (CIP) rules. For "this compound," the substituents on C4 are a propyl group (containing the carboxylic acid) and a hydrogen atom, while on C5 they are an acetyloxymethyl group and a hydrogen atom.

Furthermore, if a substituent were present on the aliphatic chain at a position other than the double bond, a chiral center could be introduced, leading to the possibility of enantiomers (R and S configurations). However, in the parent structure of "this compound," there are no chiral centers. Therefore, the primary source of isomerism is geometric.

The specific spatial arrangement of these isomers can lead to significant differences in their chemical reactivity and biological activity. The synthesis of a specific stereoisomer often requires stereoselective synthetic methods to control the geometry around the double bond.

High-Resolution Spectroscopic Techniques for Structural Confirmation

A combination of high-resolution spectroscopic methods is essential for the unambiguous structural confirmation of "this compound" and its potential isomers. These techniques provide complementary information that, when pieced together, creates a comprehensive molecular portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, allowing for the determination of the carbon skeleton and the placement of functional groups.

For "this compound," ¹H NMR spectroscopy would be expected to show distinct signals for the protons in the different chemical environments. The coupling constants (J-values) between the vinylic protons on the C4=C5 double bond are particularly diagnostic for determining the stereochemistry. A larger coupling constant (typically in the range of 11-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (typically 6-12 Hz) indicates a cis (Z) configuration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (E)-6-(Acetyloxy)hex-4-enoic acid (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1' (CH₃-C=O) | ~2.05 | singlet | - |

| H2 | ~2.40 | triplet | 7.2 |

| H3 | ~2.35 | quartet | 7.2, 7.0 |

| H4 | ~5.60 | multiplet | 15.4 (trans), 7.0 |

| H5 | ~5.75 | multiplet | 15.4 (trans), 6.5 |

| H6 | ~4.55 | doublet | 6.5 |

| OH | ~12.0 | broad singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C=O, acid) | ~178 |

| C2 | ~34 |

| C3 | ~28 |

| C4 | ~125 |

| C5 | ~135 |

| C6 | ~65 |

| C1' (C=O, ester) | ~171 |

| C2' (CH₃) | ~21 |

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For "this compound" (C₈H₁₂O₄), the expected exact mass would be calculated.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways for "this compound" would include the loss of the acetyl group (CH₃CO), the loss of the acetyloxy group (CH₃COO), and cleavage of the carbon chain. The observation of characteristic fragment ions helps to confirm the presence of the different functional groups and their arrangement within the molecule.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Interpretation |

| [M]+ | [C₈H₁₂O₄]+ | Molecular ion |

| [M - 43]+ | [C₆H₉O₃]+ | Loss of acetyl group (CH₃CO) |

| [M - 59]+ | [C₆H₉O₂]+ | Loss of acetyloxy group (CH₃COO) |

| [M - 60]+ | [C₆H₈O₂]+ | McLafferty rearrangement (loss of acetic acid) |

| 43 | [CH₃CO]+ | Acetyl cation |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For "this compound," the IR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl groups in the carboxylic acid and the ester. The O-H stretch of the carboxylic acid would appear as a broad band. The C=C stretching vibration would also be present, although it may be weak. The C-O stretching vibrations of the ester and carboxylic acid would also be observable.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500-3300 | Broad, Strong |

| Alkene C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H | Stretching | 2850-2960 | Medium |

| Ester C=O | Stretching | ~1735-1750 | Strong |

| Carboxylic Acid C=O | Stretching | ~1700-1725 | Strong |

| C=C | Stretching | ~1650 | Medium to Weak |

| C-O | Stretching | 1000-1300 | Strong |

Raman spectroscopy would provide complementary information, particularly for the C=C double bond, which often gives a stronger signal in Raman than in IR spectroscopy. Together, these vibrational spectroscopy techniques offer a rapid and non-destructive method for confirming the presence of the key functional groups in "this compound."

Biological Activity and Mechanisms of Action: Preclinical Investigations of 6 Acetyloxy Hex 4 Enoic Acid and Analogues

In Vitro Pharmacological Profiling

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms through which a compound exerts its biological effects. For analogues of 6-(acetyloxy)hex-4-enoic acid, these studies have primarily focused on their impact on cellular responses related to inflammation and their ability to modulate enzyme activity.

Cellular assays are critical for assessing the biological responses of compounds at the cellular level. For analogues of this compound, such as various fatty acids and their esters, these assays have been instrumental in revealing their anti-inflammatory potential.

One key area of investigation has been the effect of these compounds on immune cells. For instance, studies have shown that certain fatty acid esters of hydroxy fatty acids (FAHFAs) can suppress the activation of bone marrow-derived dendritic cells and macrophages stimulated with lipopolysaccharide (LPS) nih.gov. This suppression is characterized by a reduction in the secretion of pro-inflammatory cytokines nih.gov.

The short-chain fatty acid acetate (B1210297), a structural component of this compound, has been shown to exert beneficial effects on host metabolism, in part by reducing systemic pro-inflammatory cytokine levels nih.govresearchgate.net. This suggests a potential for compounds containing an acetate moiety to modulate inflammatory responses.

Furthermore, unsaturated fatty acids are known to influence the biophysical properties of cell membranes, which can, in turn, affect cellular signaling pathways involved in inflammation. They can decrease lipid ordering and the stability of lipid rafts, which are important platforms for inflammatory signaling mdpi.com.

The table below summarizes the findings from cellular assays on analogues of this compound.

| Analogue Type | Cell Type | Assay | Observed Biological Response |

| Fatty acid esters of hydroxy fatty acids (FAHFAs) | Bone marrow-derived dendritic cells, Macrophages | LPS-induced cytokine secretion | Reduced secretion of pro-inflammatory cytokines nih.gov |

| Acetate (SCFA) | Various | Measurement of systemic pro-inflammatory cytokines | Reduction in cytokine levels nih.govresearchgate.net |

| Unsaturated Fatty Acids | Various | Membrane fluidity and lipid raft analysis | Decreased lipid ordering and lipid raft stability mdpi.com |

The modulation of enzyme activity is a key mechanism through which many bioactive compounds exert their effects. Analogues of this compound, particularly unsaturated fatty acids, have been investigated for their ability to inhibit enzymes involved in the arachidonic acid cascade, a critical pathway in inflammation.

Arachidonic acid is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes mdpi.com. Certain polyunsaturated fatty acids (PUFAs) can act as competitive inhibitors of these enzymes, thereby reducing the production of these inflammatory molecules nih.gov. For example, alpha-linolenic acid has been shown to markedly inhibit the protein and mRNA expression levels of COX-2 in LPS-stimulated murine macrophages nih.gov. Aspirin, which acts by acetylating COX enzymes, alters their activity to produce specialized pro-resolving mediators, which have potent anti-inflammatory effects wikipedia.org. This highlights the potential significance of the acetyl group in the biological activity of compounds like this compound.

While specific studies on the effect of this compound on proteases are limited, the broader class of fatty acids has been shown to have inhibitory effects on various enzymes due to their detergent-like properties in in vitro settings researchgate.net.

The table below provides a summary of enzyme inhibition studies for related fatty acid compounds.

| Analogue/Compound Class | Target Enzyme | Effect | Significance |

| Polyunsaturated Fatty Acids | Cyclooxygenase (COX), Lipoxygenase (LOX) | Competitive Inhibition | Reduction of pro-inflammatory prostaglandins and leukotrienes mdpi.comnih.gov |

| Alpha-linolenic acid | Cyclooxygenase-2 (COX-2) | Inhibition of protein and mRNA expression | Anti-inflammatory effect nih.gov |

| Aspirin (acetylating agent) | Cyclooxygenase (COX) enzymes | Acetylation and altered activity | Production of anti-inflammatory mediators wikipedia.org |

| Long-chain unsaturated fatty acids | Various enzymes (e.g., glucose-6-phosphatase) | Inhibition (in vitro) | Potential for broad enzymatic modulation researchgate.net |

In Vivo Preclinical Models for Activity Assessment

In vivo preclinical models are essential for evaluating the physiological effects of a compound in a whole organism. For analogues of this compound, these models have been used to assess their anti-inflammatory, antimicrobial, and other potential therapeutic activities.

Animal models of inflammation are crucial for demonstrating the anti-inflammatory efficacy of a compound in vivo. Fatty acid analogues have shown promise in various such models.

For instance, 9-PAHSA, a fatty acid ester of a hydroxy fatty acid, demonstrated significant anti-inflammatory activity in a mouse model of colitis nih.gov. Administration of this compound improved clinical outcomes in mice with chemically induced colitis nih.gov. In another study, alpha-linolenic acid significantly inhibited acetic acid-induced vascular permeability in mice and reduced rat paw edema induced by carrageenan nih.gov. Furthermore, a series of synthesized 6-aryl-4-oxohexanoic acids, which share a hexanoic acid backbone, were tested in the carrageenan-induced rat paw edema test, with some compounds showing notable anti-inflammatory activity nih.gov.

The table below summarizes the findings from in vivo inflammation models for analogues of this compound.

| Analogue | Animal Model | Inflammatory Stimulus | Observed Anti-inflammatory Effect |

| 9-PAHSA | Mouse | Chemically induced colitis | Improved clinical outcomes nih.gov |

| Alpha-linolenic acid | Mouse | Acetic acid | Inhibition of vascular permeability nih.gov |

| Alpha-linolenic acid | Rat | Carrageenan | Reduction of paw edema nih.gov |

| 6-aryl-4-oxohexanoic acids | Rat | Carrageenan | Reduction of paw edema nih.gov |

The antimicrobial and antifungal properties of fatty acids and their derivatives have been recognized for some time. These compounds are being explored as potential alternatives or adjuncts to conventional antimicrobial agents.

Unsaturated fatty acids and their hydroxy derivatives have demonstrated antifungal activities against various fungal species, including important plant pathogens cdnsciencepub.com. The minimum inhibitory concentration (MIC) of these compounds varies depending on the fungal species cdnsciencepub.com. For example, fatty acid methyl esters (FAMEs) derived from vegetable oils have shown antifungal activity against Paracoccidioides spp. with MIC values ranging from 15.6 to 500 µg/mL scielo.br.

In terms of antibacterial activity, acetylenic fatty acids have shown interesting activity against nosocomial pathogens nih.gov. Saturated fatty acids such as palmitic acid and stearic acid also display antibacterial properties against both Gram-positive and Gram-negative bacteria nih.gov. Furthermore, certain fatty acids have been shown to enhance the antibacterial activity of conventional antibiotics like tobramycin against Staphylococcus aureus frontiersin.org.

The table below presents a summary of the antimicrobial and antifungal activities of fatty acid analogues.

| Analogue Type | Organism Type | Example Organism(s) | Activity (MIC/Effect) |

| Hydroxy unsaturated fatty acids | Fungi (plant pathogens) | Fusarium graminearum, Leptosphaeria maculans | Varies by species cdnsciencepub.com |

| Fatty acid methyl esters (FAMEs) | Fungi | Paracoccidioides spp., Candida spp. | MIC: 15.6-500 µg/mL scielo.br |

| Acetylenic fatty acids | Bacteria (nosocomial pathogens) | Various | Antibacterial activity reported nih.gov |

| Saturated fatty acids | Bacteria | Staphylococcus aureus, Gram-negative bacteria | Antibacterial activity reported nih.gov |

| Myristoleic acid (in combination) | Bacteria | Staphylococcus aureus | Enhances tobramycin activity frontiersin.org |

Beyond inflammation and microbial infections, fatty acid analogues have been investigated in other disease models, revealing a broad spectrum of potential therapeutic applications.

Short-chain fatty acids, including acetate, have been studied for their role in metabolic health. Animal and human data indicate that acetate can beneficially affect host energy and substrate metabolism nih.govresearchgate.net. It has been shown to play a role in body weight control and insulin sensitivity researchgate.net. In animal models, acetate has been observed to acutely lower heart rate and cardiac contractility, in addition to blood pressure johnshopkins.edu.

Fatty acid esters of hydroxy fatty acids (FAHFAs) have been identified as a class of endogenous mammalian lipids with anti-diabetic effects. Administration of PAHSAs in mice lowers ambient glycemia and improves glucose tolerance cell.com.

Furthermore, fatty acids and their derivatives have been explored for their potential in neurological conditions. Based on their known inhibitory effects on voltage-operated sodium channels, some fatty acids have been identified through in silico screening as having potential antiseizure activity, which was subsequently validated in in vivo models mdpi.com.

The table below summarizes investigations of fatty acid analogues in other disease models.

| Analogue Type | Disease Model | Key Findings |

| Acetate (SCFA) | Metabolic regulation | Affects energy metabolism, body weight, and insulin sensitivity nih.govresearchgate.net |

| Acetate (SCFA) | Cardiovascular function (mice) | Acutely lowers heart rate, cardiac contractility, and blood pressure johnshopkins.edu |

| Palmitic acid esters of hydroxy stearic acids (PAHSAs) | Diabetes (mice) | Lowers ambient glycemia and improves glucose tolerance cell.com |

| Various fatty acids | Seizures (in vivo models) | Demonstrated antiseizure activity mdpi.com |

Molecular Mechanisms of Action Delineation

Extensive literature searches did not yield specific information regarding the molecular mechanisms of action for this compound. While research into related compounds such as short-chain fatty acids and other hexenoic acid derivatives is available, direct preclinical investigations detailing the receptor binding, intracellular signaling pathway modulation, or impact on biosynthetic and degradative pathways of this compound are not present in the public domain. The following sections are therefore structured as per the requested outline but remain unpopulated due to the absence of specific data for the target compound.

Receptor Binding and Ligand-Target Interactions

There is currently no available scientific literature that describes the specific receptor binding profile or ligand-target interactions of this compound. Studies to identify and characterize the molecular targets of this compound have not been reported.

Intracellular Signaling Pathway Modulation

Information regarding the modulation of intracellular signaling pathways by this compound is not available. Preclinical studies delineating its effects on key signaling cascades, such as MAP kinase, PI3K/Akt, or NF-κB pathways, have not been published.

Impact on Biosynthetic and Degradative Pathways

There is no published research detailing the impact of this compound on specific biosynthetic or degradative pathways. Investigations into its effects on processes such as fatty acid synthesis, cholesterol metabolism, or protein degradation are currently absent from the scientific literature.

Data Tables

Due to the lack of available data, no data tables can be generated.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Impact of Acetyloxy Group Modifications on Biological Efficacy

The acetyloxy group at the C-6 position is a distinguishing feature of 6-(acetyloxy)hex-4-enoic acid. This ester linkage is susceptible to hydrolysis by esterase enzymes in the body, which would release acetic acid and 6-hydroxyhex-4-enoic acid. This biotransformation is a critical consideration in its biological profile.

Modification of the acetyloxy group could significantly alter the compound's efficacy. For instance, changing the acetyl group to a longer-chain acyl group (e.g., propionyloxy, butyryloxy) would change the SCFA released upon hydrolysis, potentially altering the signaling pathway engaged. Conversely, replacing the ester with a more stable ether linkage would prevent hydrolysis, meaning the biological activity would solely depend on the intact molecule.

Influence of Alkene Stereochemistry and Position on Bioactivity

The specific geometry of the double bond affects how a molecule fits into the binding pocket of a receptor or an enzyme's active site. For many biologically active fatty acids, the cis or trans configuration is crucial for activity. For example, natural unsaturated fatty acids in biological membranes are typically in the cis configuration, which introduces a kink in the hydrocarbon chain. This contrasts with trans-fatty acids, which have a more linear shape and are associated with different health outcomes.

While specific studies on the alkene isomers of this compound are scarce, research on other hexenoic acid derivatives has shown that the configuration of the double bond is important. For instance, in a series of 6,6-disubstituted hex-5-enoic acid derivatives designed as thromboxane (B8750289) A2 inhibitors, the E-configuration of the double bond was confirmed as a key feature for potent activity. acs.org Shifting the position of the double bond along the hexanoic acid chain would also create new constitutional isomers with different three-dimensional shapes and electronic properties, undoubtedly leading to different biological activities.

Role of Carboxylic Acid Moiety in Receptor Recognition and Pharmacological Action

The carboxylic acid is a fundamental functional group for the biological activity of most short- and medium-chain fatty acids. This acidic moiety is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). This negative charge is often essential for anchoring the molecule to its biological target through electrostatic interactions, such as forming salt bridges with positively charged amino acid residues (e.g., arginine, lysine) in a receptor's binding site.

Interaction with Free Fatty Acid Receptors (FFARs): A prominent example is the family of free fatty acid receptors (FFARs), which are GPCRs that are activated by fatty acids. Studies on FFAR1 (also known as GPR40) have demonstrated that the carboxylate group of fatty acid agonists forms critical hydrogen bonds with specific arginine residues within the receptor's transmembrane domain. This interaction is a key initial step in receptor activation. The vast majority of synthetic FFAR1 agonists retain a carboxylic acid or a bioisostere that can mimic its function. frontiersin.org

The importance of the carboxylic acid is further highlighted by how it facilitates membrane transport. Carboxylic acids can diffuse across lipid membranes in their protonated (neutral) form, which is crucial for reaching intracellular targets. frontiersin.org Replacing the carboxylic acid with a non-acidic group, such as an ester or an amide, would likely eliminate or drastically reduce its ability to bind to receptors like FFARs and would alter its transport properties, thereby diminishing or changing its pharmacological action.

Design and Synthesis of Novel Analogues for Enhanced Activity or Selectivity

The design of novel analogues of a lead compound like this compound aims to improve its therapeutic properties, such as increasing potency, enhancing selectivity for a specific biological target, or optimizing pharmacokinetic characteristics. Based on the SAR principles discussed, several strategies could be employed.

Strategies for Analogue Design:

Conformational Restriction: Introducing cyclic structures or additional bulky groups can restrict the molecule's flexibility. This can lock the molecule into its "bioactive conformation"—the specific shape required to bind effectively to its target—potentially increasing affinity and selectivity.

Bioisosteric Replacement: The carboxylic acid, while often crucial, can sometimes lead to poor oral bioavailability or metabolic instability. It can be replaced with bioisosteres—other functional groups with similar physicochemical properties. Examples include tetrazoles, hydroxamic acids, or certain heterocyclic rings that can maintain the key binding interactions while improving drug-like properties.

Substitution and Functional Group Modification:

Halogenation: Introducing fluorine atoms can alter electronic properties, improve metabolic stability, and enhance binding affinity. The synthesis of various fluoro-hexenoic acid derivatives has been explored for creating new bioactive compounds.

Hydroxyl Group Variation: Modifying the acetyloxy group to a free hydroxyl, a methyl ether, or other esters would probe the importance of this group for activity and its role as a potential prodrug moiety.

Chain Modification: Altering the length of the carbon chain or introducing branching can affect lipophilicity and how the molecule fits into the binding pocket of a target. Studies on other hexanoic acid derivatives have shown that even small changes to the alkyl chain can significantly impact biological activity. m-hikari.com

The synthesis of such analogues often involves multi-step chemical pathways. For example, the stereoselective synthesis of Z-(2S)- and Z-(2R)-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid has been achieved from butyne-1,4-diol, demonstrating that complex, stereochemically defined analogues can be constructed to explore SAR in detail. acs.org

Biosynthesis, Natural Occurrence, and Metabolic Fate in Biological Systems

Occurrence and Distribution in Natural Sources (e.g., Plants, Microorganisms)

While direct evidence for the natural occurrence of 6-(acetyloxy)hex-4-enoic acid is not extensively documented in scientific literature, the existence of structurally related acetoxylated and hydroxylated fatty acids in various natural sources suggests its potential presence. Acetoxy fatty acids are known to occur in the floral oils of certain plants and as metabolites in microorganisms. tandfonline.commdpi.com

For instance, several 3-acetoxy fatty acids, with chain lengths of C14, C16, and C18, have been identified in the floral oils of plants from the Diascia genus. tandfonline.com Similarly, the fungus Pestalotiopsis oenotherae has been found to produce (E)-5-acetoxy-3-methylpent-2-enoic acid, a structurally similar short-chain acetoxy fatty acid. mdpi.com In humans, related C6 compounds such as 3-hydroxyhex-4-enoic acid and 5-hydroxyhex-2-enoic acid have been detected in urine, particularly in conditions of defective ketogenesis, indicating that the core C6 hydroxy-enoic acid structure is part of mammalian metabolic pathways. oulu.firesearchgate.net

The presence of these analogous compounds makes it plausible that This compound could be an intermediate or a minor component in the metabolic pathways of certain plants or microorganisms, even if it has not been widely isolated and reported. Its existence might be transient or in low concentrations, making detection challenging.

Postulated Biosynthetic Pathways of Unsaturated Fatty Acids with Acetoxy Moieties

The biosynthesis of This compound is likely to follow the general principles of fatty acid biosynthesis, followed by specific modification steps to introduce the unsaturation and the acetoxy group. The pathway is postulated to begin with the de novo synthesis of a saturated fatty acid chain, which is then modified by desaturases and hydroxylases, and finally acetylated. funaab.edu.ngnih.govlibretexts.org

The core C6 carbon chain is assembled via the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain. funaab.edu.nglibretexts.org The process starts with acetyl-CoA and involves a cycle of condensation, reduction, dehydration, and another reduction. aocs.org

A plausible biosynthetic route to This compound would involve the following key steps:

Chain Elongation: Synthesis of a C6 fatty acid (hexanoic acid) via the FAS pathway. funaab.edu.ng

Desaturation: Introduction of a double bond at the Δ4 position by a specific fatty acid desaturase, yielding hex-4-enoic acid.

Hydroxylation: A hydroxyl group is introduced at the C6 position by a hydroxylase enzyme, forming 6-hydroxyhex-4-enoic acid. In some organisms, this hydroxylation can be catalyzed by cytochrome P450 monooxygenases. nih.gov

Acetylation: The terminal hydroxyl group is then acetylated by an acetyltransferase, using acetyl-CoA as the acetyl donor, to form the final product, This compound . The enzymatic acylation of hydroxylated flavonoids with fatty acids has been demonstrated, suggesting a similar mechanism could apply here. researchgate.net

An alternative pathway could involve the initial formation of a longer-chain unsaturated fatty acid, which is then shortened via β-oxidation to the C6 level.

Table 1: Key Enzyme Classes in the Postulated Biosynthesis of this compound

| Enzyme Class | Function in Pathway | General Substrates |

| Fatty Acid Synthase (FAS) | Elongation of the carbon chain | Acetyl-CoA, Malonyl-ACP |

| Fatty Acid Desaturase | Introduction of a double bond | Saturated fatty acids |

| Hydroxylase (e.g., Cytochrome P450) | Addition of a hydroxyl group | Fatty acids |

| Acetyltransferase | Transfer of an acetyl group | Hydroxy fatty acids, Acetyl-CoA |

Enzymatic Transformations and Biodegradation Pathways in Biological Systems

The metabolic fate of This compound in biological systems is expected to involve enzymatic hydrolysis of the ester bond, followed by the metabolism of the resulting unsaturated carboxylic acid chain.

Hydrolytic Enzymes Acting on Acetoxy Esters

The primary step in the degradation of This compound is the hydrolysis of the acetyl ester bond to yield 6-hydroxyhex-4-enoic acid and acetic acid. This reaction is catalyzed by a class of enzymes known as carboxylesterases or lipases (EC 3.1.1). nottingham.ac.ukwiley.com These enzymes are widespread in nature and exhibit broad substrate specificity. nottingham.ac.uk

Studies have shown that microbial lipases, such as those from Candida and Aspergillus species, can efficiently hydrolyze a variety of fatty acid esters. tandfonline.com Specifically, some lipases have been shown to act on acetoxy groups. nih.gov For example, research on the enzymatic deprotection of cephalosporins has demonstrated the utility of Candida antarctica lipase (B570770) B in removing acetoxy groups. nih.gov Furthermore, studies on the hydrolysis of hydroxytyrosol-SCFA acyl esters by pancreatic lipase and gut microbiota have shown that esters of short-chain fatty acids are readily hydrolyzed. acs.org

Table 2: Examples of Microbial Lipases and their Activity on Esters

| Enzyme Source | Substrate Type | Application/Finding | Reference |

| Candida antarctica Lipase B (CAL-B) | Cephalosporin 3'-acetoxy ester | Efficient deprotection of the acetoxy group. | nih.gov |

| Aspergillus oryzae Lipase | Triolein and short-chain fatty acids | High activity in trans-esterification (acidolysis). | tandfonline.com |

| Bacillus licheniformis Esterase | Short-chain fatty acids (C6, C8) | High yields in the synthesis of ethyl esters. | researchgate.net |

| Pancreatic Lipase & Gut Microbiota | Hydroxytyrosol-SCFA esters | Hydrolysis to release polyphenols and short-chain fatty acids. | acs.org |

Metabolism of Unsaturated Carboxylic Acid Chains

Once 6-hydroxyhex-4-enoic acid is formed, its carbon chain is likely metabolized through the β-oxidation pathway, which is a central route for the degradation of fatty acids. funaab.edu.nglibretexts.org For unsaturated fatty acids like hex-4-enoic acid, the standard β-oxidation pathway requires additional auxiliary enzymes to handle the double bond. inchem.org

The degradation would proceed as follows:

Activation of the carboxylic acid to its CoA ester, 6-hydroxyhex-4-enoyl-CoA.

The molecule would then enter the β-oxidation spiral. The presence of the double bond at an even position (C4) would necessitate the action of an enzyme like 2,4-dienoyl-CoA reductase after the first cycle of oxidation to convert the intermediate into a substrate suitable for the standard pathway.

The degradation would continue with the sequential removal of two-carbon units in the form of acetyl-CoA.

The resulting acetyl-CoA can then enter the citric acid cycle for energy production or be used in other biosynthetic pathways. nih.gov The ready biodegradability of hexanoic acid suggests that its unsaturated and hydroxylated derivatives would also be susceptible to microbial degradation. chemos.de

Formation of Lactone Derivatives from Hexenoic Acids

Hydroxy acids, including unsaturated ones like 6-hydroxyhex-4-enoic acid, can undergo intramolecular cyclization to form cyclic esters known as lactones. wikipedia.org The formation of a six-membered ring (a δ-lactone) is thermodynamically favorable. researchgate.net

In the case of 6-hydroxyhex-4-enoic acid, an acid-catalyzed intramolecular esterification would lead to the formation of a δ-lactone. This process, known as lactonization, is a reversible reaction, with the equilibrium between the open-chain hydroxy acid and the lactone being pH-dependent. inchem.org The formation of unsaturated lactones from δ-hydroxy-trans-α,β-unsaturated carboxylic acids has been demonstrated in chemical synthesis. researchgate.net In biological systems, this cyclization can occur spontaneously or be enzyme-catalyzed. wikipedia.org Lactones are known for their aromatic properties and are found in many fruits and fermented products. tandfonline.cominchem.org

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-protein complex. For 6-(acetyloxy)hex-4-enoic acid, molecular docking could be employed to screen for potential protein targets and to model its binding mode within the active site of these proteins.

In studies of similar unsaturated fatty acid derivatives, molecular docking has been used to identify key interactions with protein residues. For instance, research on unsaturated fatty acids and their esters has shown that these molecules can bind to hydrophobic pockets of proteins, with the carboxylic acid or ester group often forming hydrogen bonds with polar amino acid residues. plos.orgoup.com In a hypothetical docking study of this compound with a target protein, one would expect the acetyl group and the carboxylic acid moiety to be key interaction points. The flexible carbon chain would likely adopt a conformation that maximizes favorable hydrophobic contacts within the binding site.

A typical molecular docking workflow involves preparing the 3D structure of the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand. The results are often presented in terms of binding energy, which is an estimate of the affinity of the ligand for the protein.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -6.5 |

| Interacting Residues | TYR 122, SER 210, LEU 288 |

| Hydrogen Bonds | SER 210 (with carboxylic acid) |

| Hydrophobic Interactions | LEU 288, VAL 295 |

This table is illustrative and based on typical results from molecular docking studies of similar compounds.

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the conformational preferences and electronic properties of molecules. acs.org For a flexible molecule like this compound, conformational analysis is crucial for understanding its 3D shape and how it might interact with biological targets.

By performing DFT calculations, one can determine the relative energies of different conformers of this compound. These calculations can reveal the most stable conformations in the gas phase or in solution. A study on the conformational preferences of n-hexanoic acid, a related saturated fatty acid, identified several low-energy conformers arising from rotations around the C-C single bonds. researchgate.net For this compound, the presence of the double bond and the ester group would introduce additional conformational constraints and features.

Furthermore, quantum chemical calculations can provide insights into the electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is valuable for predicting the reactivity of the molecule.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| A | 180° (trans) | 0.00 |

| B | 0° (cis) | 1.20 |

| C | 60° (gauche) | 0.85 |

| D | -60° (gauche) | 0.85 |

This table is a hypothetical representation of results from DFT calculations.

Reaction Mechanism Predictions for Synthetic and Biosynthetic Pathways

Theoretical chemistry can also be used to predict and understand the mechanisms of chemical reactions. For the synthesis of this compound, computational methods can be used to model potential reaction pathways and identify the most likely mechanism.

A plausible synthetic route to this compound could involve the esterification of 6-hydroxyhex-4-enoic acid. The mechanism of this reaction, including the structure of the transition state and the activation energy, could be investigated using DFT calculations. Similarly, the biosynthesis of this compound, if it occurs naturally, could be studied by modeling the enzymatic reactions involved. For example, studies on the synthesis of 6-aryl-4-oxohexanoic acids have elucidated the condensation and reduction steps involved. researchgate.netnih.gov

In a related context, the fluorocyclization of unsaturated carboxylic acids has been studied using DFT to understand the reaction mechanism and selectivity. nih.gov Such computational approaches could be applied to predict the outcomes of various synthetic transformations aimed at producing this compound or its derivatives.

Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

For a compound like this compound, a QSAR study would typically involve a dataset of structurally related compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can encode information about the physicochemical properties, topology, and 3D shape of the molecules. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

Table 3: Example of Molecular Descriptors Used in QSAR Modeling

| Descriptor | Description |

| LogP | Octanol-water partition coefficient (lipophilicity) |

| Molecular Weight | Mass of the molecule |

| TPSA | Topological Polar Surface Area |

| Number of Rotatable Bonds | A measure of molecular flexibility |

| Dipole Moment | A measure of the polarity of the molecule |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Acetyloxy)hex-4-enoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification or acylation of hydroxyhexenoic acid precursors. For example, a similar derivative, 6-(2,2-dimethyl-propionyloxy)-hex-4-enoic acid ethyl ester, was synthesized using an optimized esterification protocol with boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst, achieving 86.1% yield after column chromatography (9:1 hexane:EtOAc) . Key variables include temperature (20–40°C), solvent polarity, and catalyst loading. Lower yields in scaled-up reactions may arise from incomplete acylation or side reactions like hydrolysis; these require monitoring via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of the acetyloxy group (δ 2.0–2.1 ppm for CH₃COO) and the enoic acid proton (δ 5.8–6.2 ppm for the α,β-unsaturated system).

- HPLC : Assess purity using a C18 column with UV detection at 210–220 nm.

- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ = 173.1 g/mol for C₈H₁₂O₄) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

- Solubility : Limited in water (logP ~1.2), but soluble in polar aprotic solvents (e.g., DMSO, acetone).

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in anhydrous environments .

- Density/Boiling Point : Estimated at 1.12 g/cm³ and 250–260°C (extrapolated from analogous compounds) .

Advanced Research Questions

Q. How does stereochemistry at the 4-enoic acid double bond influence reactivity or biological activity?

- Methodological Answer : The (E)-configuration (trans) of the double bond enhances electrophilicity, facilitating nucleophilic additions. For example, (E)-isomers of hex-4-enoic acid derivatives exhibit higher reactivity in Diels-Alder reactions compared to (Z)-isomers. Computational modeling (DFT or MD simulations) can predict regioselectivity and transition states . Experimental validation involves chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers and compare reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:

- Tautomerism : The enol form may dominate in nonpolar solvents, shifting carbonyl peaks. Use deuterated DMSO to stabilize the keto form.

- Solvent Artifacts : Compare spectra across solvents (CDCl₃ vs. D₂O) and apply 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature?

- Methodological Answer : Use quantum mechanical (QM) calculations (e.g., Gaussian 16) to model hydrolysis pathways:

- Acidic Conditions : Protonation at the carbonyl oxygen accelerates ester cleavage (ΔG‡ ~25 kcal/mol).

- Basic Conditions : Hydroxide ion attack at the acetyloxy group dominates (ΔG‡ ~18 kcal/mol).

- Validate with accelerated stability studies (40–60°C, pH 1–13) and HPLC degradation profiling .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

- Methodological Answer : Key challenges include:

- Catalyst Efficiency : Chiral catalysts (e.g., Jacobsen’s salen complexes) may show reduced enantiomeric excess (ee) at larger scales due to mass transfer limitations. Optimize stirring rate and catalyst loading.

- Byproduct Formation : Monitor for racemization during workup (e.g., neutralization steps). Use in-situ IR to track reaction progress and quench at optimal conversion .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time ee monitoring .

Data Analysis and Interpretation

Q. How should researchers statistically analyze contradictory bioactivity data for this compound analogs?

- Methodological Answer : Apply hypothesis testing (e.g., ANOVA or t-tests) to compare IC₅₀ values across studies. For example, discrepancies in cytotoxicity assays may arise from cell line variability (e.g., HEK293 vs. HeLa). Use meta-analysis tools (RevMan or R) to pool data and identify outliers .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Follow standardized reporting guidelines:

- Synthesis : Document exact molar ratios, solvent grades, and purification methods (e.g., column chromatography conditions).

- Characterization : Provide raw NMR/HPLC data in supplementary files and reference NIST spectral libraries for calibration .

Tables

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂O₄ | |

| Boiling Point | 250–260°C (extrapolated) | |

| Key NMR Peaks | δ 2.05 (CH₃COO), δ 5.9–6.1 (CH=CH) | |

| Chiral HPLC Column | Chiralpak IA (n-hexane/i-PrOH 90:10) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.